2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide

Catalog No.
S11834032
CAS No.
M.F
C20H21NO3
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphen...

Product Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H21NO3/c1-4-23-17-7-5-16(6-8-17)21-19(22)11-15-12-24-18-10-13(2)9-14(3)20(15)18/h5-10,12H,4,11H2,1-3H3,(H,21,22)

InChI Key

WSBIQBKZNWFTDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=COC3=CC(=CC(=C32)C)C

The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of acetamides. Its molecular formula is C18H23NO2C_{18}H_{23}NO_2, and it features a benzofuran moiety substituted with dimethyl groups, along with an ethoxyphenyl group attached to the acetamide functional group. This unique structure suggests potential applications in medicinal chemistry and pharmacology due to its diverse functional groups.

Due to its functional groups:

  • Acylation: The acetamide group can undergo acylation reactions, modifying the amide nitrogen.
  • Reduction: The compound may be reduced to form corresponding amines or alcohols.
  • Oxidation: Oxidative conditions can convert the dimethylbenzofuran moiety into quinones or other oxidized derivatives.
  • Substitution Reactions: Electrophilic or nucleophilic substitution can introduce new functional groups, enhancing the compound's reactivity and versatility.

Research indicates that compounds similar to 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide may exhibit significant biological activities, including:

  • Antitumor Activity: Compounds with benzofuran structures often show promise in cancer research due to their ability to interact with cellular pathways involved in tumor growth.
  • Antimicrobial Properties: Similar compounds have been explored for their abilities to inhibit bacterial and fungal growth.
  • Neuroprotective Effects: There is potential for this compound to exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems.

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves several steps:

  • Formation of Benzofuran Ring: The benzofuran core can be synthesized from phenolic precursors through cyclization reactions under acidic or basic conditions.
  • Introduction of Dimethyl Groups: Dimethyl substitution can be achieved via Friedel-Crafts alkylation using appropriate alkylating agents.
  • Formation of Acetamide Group: The final step involves reacting the intermediate with an acetic anhydride or acetyl chloride to form the acetamide linkage.

The unique structure of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide suggests various applications:

  • Pharmaceutical Development: Potential as a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
  • Chemical Probes: Useful in biological assays for studying enzyme activity or receptor interactions.
  • Material Science: May serve as a building block in synthesizing advanced materials with tailored properties.

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:

  • Receptor Binding Studies: Understanding how the compound interacts with specific receptors could elucidate its pharmacological effects.
  • Enzyme Inhibition Assays: Investigating whether the compound inhibits key enzymes involved in disease pathways could reveal therapeutic potential.

Several compounds share structural similarities with 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamideContains methoxy groups instead of ethoxyDifferent electronic properties due to methoxy substitution
2-(4,6-Dimethylbenzofuran-3-yl)-N-(4-fluorophenyl)acetamideFluorine substitution on phenyl groupEnhanced lipophilicity and potential selectivity
2-(4-chlorobenzofuran)-N-(4-methoxyphenyl)acetamideChlorine instead of ethoxyVariations in biological activity based on halogen effects

Uniqueness

The uniqueness of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide lies in its specific substitution pattern and the combination of functional groups. This configuration may confer distinct chemical reactivity and biological properties compared to other similar compounds, making it a valuable candidate for further research and application in medicinal chemistry.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

323.15214353 g/mol

Monoisotopic Mass

323.15214353 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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